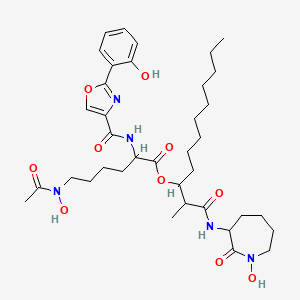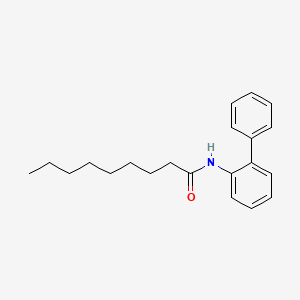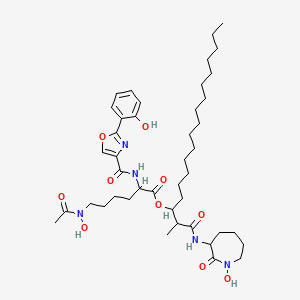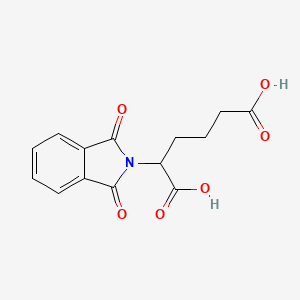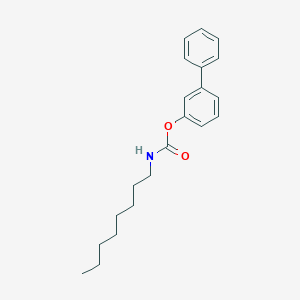
n-Octylcarbamic Acid Biphenyl-3-yl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Octylcarbamic Acid Biphenyl-3-yl Ester is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an octyl group attached to a carbamic acid moiety, which is further esterified with a biphenyl group. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Octylcarbamic Acid Biphenyl-3-yl Ester typically involves the reaction of biphenyl-3-yl isocyanate with octanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be catalyzed by a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Octylcarbamic Acid Biphenyl-3-yl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary alcohols.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Biphenyl-3-carboxylic acid.
Reduction: Biphenyl-3-ylmethanol.
Substitution: Nitro-biphenyl derivatives.
Scientific Research Applications
N-Octylcarbamic Acid Biphenyl-3-yl Ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-Octylcarbamic Acid Biphenyl-3-yl Ester involves its interaction with specific enzymes and receptors in the body. For example, as a fatty acid amide hydrolase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides such as anandamide. This leads to increased levels of these signaling molecules, which can modulate various physiological processes, including pain perception and inflammation .
Comparison with Similar Compounds
Cyclohexylcarbamic Acid Biphenyl-3-yl Ester (URB524): This compound is also a fatty acid amide hydrolase inhibitor and has similar applications in medicinal chemistry.
Cyclohexylcarbamic Acid 3’-Carbamoylbiphenyl-3-yl Ester (URB597): Known for its potent inhibitory activity and therapeutic potential in treating anxiety and depression.
Uniqueness: N-Octylcarbamic Acid Biphenyl-3-yl Ester is unique due to the presence of the octyl group, which can influence its lipophilicity and interaction with biological membranes. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
Properties
Molecular Formula |
C21H27NO2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(3-phenylphenyl) N-octylcarbamate |
InChI |
InChI=1S/C21H27NO2/c1-2-3-4-5-6-10-16-22-21(23)24-20-15-11-14-19(17-20)18-12-8-7-9-13-18/h7-9,11-15,17H,2-6,10,16H2,1H3,(H,22,23) |
InChI Key |
ZVIQRVAPSQCQGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)OC1=CC=CC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


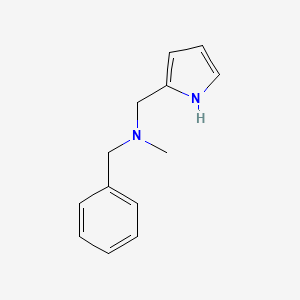
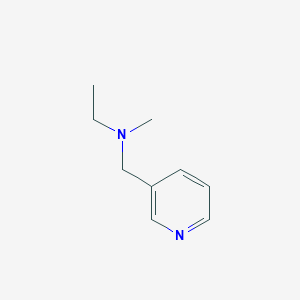
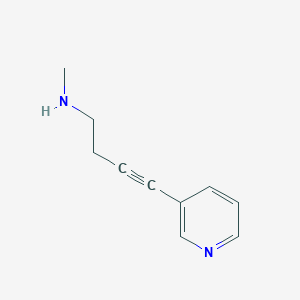
![(2R)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-6-amino-1-hydroxyhexan-2-yl]amino]-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-[3-(1H-imidazol-5-yl)propanoylamino]-3-phenylpropanamide](/img/structure/B10852009.png)

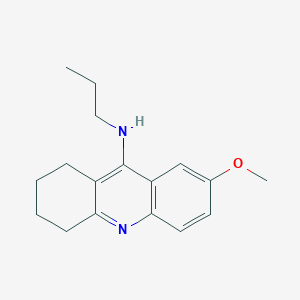
![3,17-dihydroxy-13-methyl-N-propan-2-yl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16-carboxamide](/img/structure/B10852048.png)
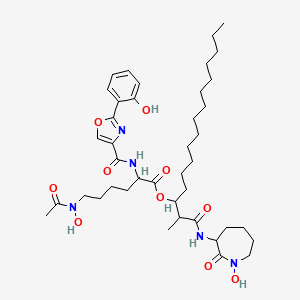
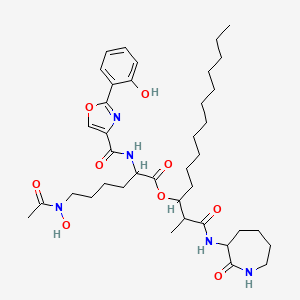
![2-(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)-N-methylacetamide](/img/structure/B10852057.png)
